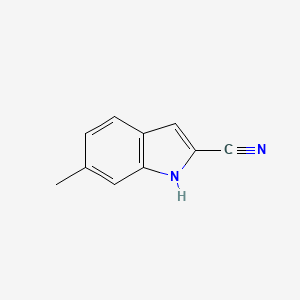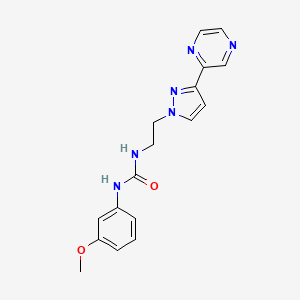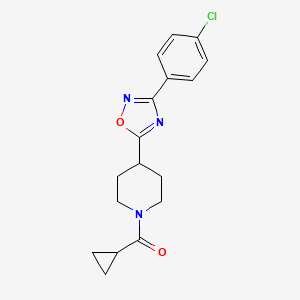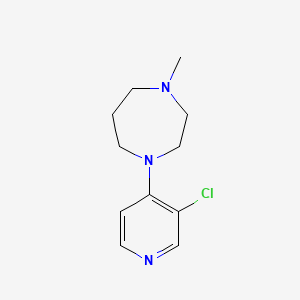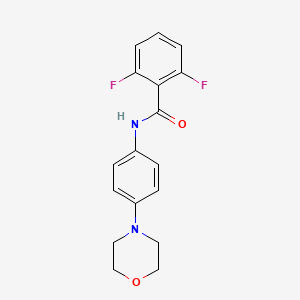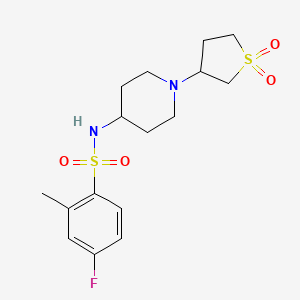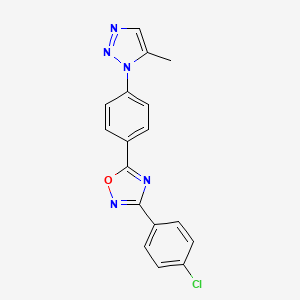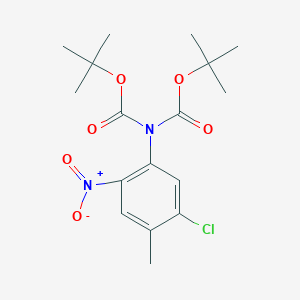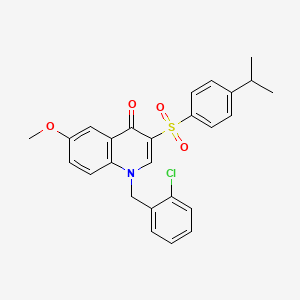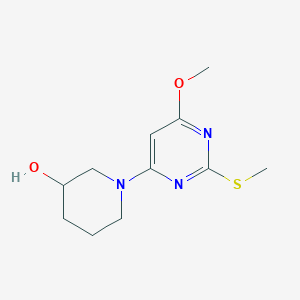![molecular formula C16H21NO2S2 B2407291 3-(Phenylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one CAS No. 1351643-73-6](/img/structure/B2407291.png)
3-(Phenylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one, also known as PTOTPA, is a novel synthetic compound that has been studied for its potential scientific research applications.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Synthesis and Anti-Coronavirus Activity : Compounds with structural similarities to 3-(Phenylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one demonstrated inhibition of human coronavirus replication, with one compound showing EC50 values comparable to known coronavirus inhibitors. This indicates potential for development as antiviral agents, specifically targeting coronaviruses (Apaydın et al., 2019).
Synthesis and Antiviral Evaluation against Influenza Virus : Related compounds exhibited strong activity against influenza A/H3N2 virus, with certain derivatives inhibiting human coronavirus 229E. The study highlights the versatility of the spirothiazolidinone scaffold in creating new classes of antiviral molecules (Apaydın et al., 2020).
Anti-Influenza Virus Activity of Furan-Substituted Spirothiazolidinones : Another study on N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides showed significant activity against influenza A/H3N2 virus, suggesting a promising direction for developing influenza virus fusion inhibitors (Apaydın et al., 2021).
Antimicrobial and Antifungal Activities
Synthesis and Evaluation as Antimicrobial Agents : Spiroheterocyclic compounds related to this compound demonstrated antimicrobial activities, suggesting potential use in developing new antimicrobial agents (Al-Ahmadi & El-zohry, 1995).
Synthesis and Nematicidal Activity : Research indicated that related compounds have antibacterial, antifungal, and nematicidal activities, broadening their potential applications in pest control and microbial inhibition (Srinivas, Nagaraj, & Reddy, 2008).
Anticancer and Antidiabetic Potential : Spirothiazolidines analogs showed significant anticancer activities against various cancer cell lines and demonstrated potential as antidiabetic agents, highlighting their therapeutic versatility (Flefel et al., 2019).
Eigenschaften
IUPAC Name |
1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S2/c18-15(6-12-20-14-4-2-1-3-5-14)17-9-7-16(8-10-17)19-11-13-21-16/h1-5H,6-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNNGQNEXPTRIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

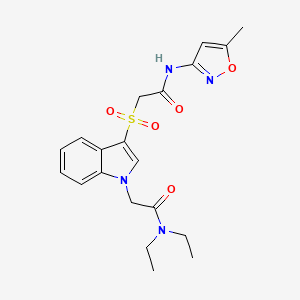
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2407210.png)
![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2407211.png)
![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride](/img/structure/B2407213.png)
